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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329 Get Quote

Disclaimer: Publicly available experimental spectral data for 3-Fluoro-4-methylbenzyl
bromide is limited. The data presented in this document is based on established spectroscopic

principles and computational predictions.

This technical guide provides an in-depth overview of the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Fluoro-4-
methylbenzyl bromide. It also outlines detailed experimental protocols for acquiring such

spectra, intended for researchers, scientists, and professionals in drug development and

organic synthesis.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-Fluoro-4-methylbenzyl
bromide (C₈H₈BrF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 d 1H Ar-H

~7.10 dd 1H Ar-H

~7.00 t 1H Ar-H

4.45 s 2H -CH₂Br

2.25 s 3H -CH₃

d: doublet, dd: doublet of doublets, t: triplet, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~161 (d, J ≈ 245 Hz) C-F

~138 (d, J ≈ 8 Hz) C-C-F

~131 (d, J ≈ 3 Hz) C-C-CH₂Br

~129 (d, J ≈ 6 Hz) C-H

~125 (d, J ≈ 18 Hz) C-H

~115 (d, J ≈ 21 Hz) C-H

~32 -CH₂Br

~14 -CH₃

d: doublet due to C-F coupling, J: coupling constant

Infrared (IR) Spectroscopy
The following table lists the expected characteristic absorption bands for the functional groups

present in 3-Fluoro-4-methylbenzyl bromide.
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Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch -CH₃, -CH₂-

1600-1475 C=C stretch Aromatic ring

1300-1150 C-H wag -CH₂X

1250-1100 C-F stretch Aryl fluoride

690-515 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)
The predicted mass spectrum would show the molecular ion peak and characteristic

fragmentation patterns.

m/z Ion Notes

202/204 [M]⁺

Molecular ion peak, showing

isotopic pattern for Bromine

(⁷⁹Br/⁸¹Br ≈ 1:1)

123 [M-Br]⁺ Loss of Bromine radical

91 [C₇H₇]⁺ Tropylium ion (rearranged)

Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic

compound such as 3-Fluoro-4-methylbenzyl bromide.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is

critical to avoid obscuring sample peaks.[3]

If the sample contains particulate matter, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean NMR tube.[1]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a few

scans.

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance

of the ¹³C isotope.[4]

Process the raw data (Fourier transform, phase correction, and baseline correction) to

obtain the final spectrum.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile

solvent (e.g., methylene chloride or acetone).[5]

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl).[5]
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Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[5]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum.

Clean the salt plates thoroughly with an appropriate solvent after use.[5]

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used. A small amount of the sample

is placed in a capillary tube at the end of the probe.

The probe is inserted into the high-vacuum source of the mass spectrometer.

Ionization and Analysis:

The sample is vaporized by heating.[6]

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV).[6][7]

This bombardment causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).[6][7]

Excess energy from the ionization process can cause the molecular ion to fragment into

smaller, characteristic ions.[6]

The positively charged ions (molecular ion and fragments) are accelerated into the mass

analyzer.[6][7]
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The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][9]

A detector measures the abundance of each ion, and the data is plotted as a mass

spectrum (relative abundance vs. m/z).[8]

Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel organic compound.
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Workflow for Spectroscopic Characterization of an Organic Compound

Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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